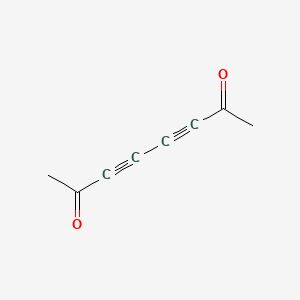
Octa-3,5-diyne-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octa-3,5-diyne-2,7-dione is an organic compound with the molecular formula C8H6O2. It is characterized by the presence of two triple bonds and two ketone groups, making it a member of the diyne and diketone families. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octa-3,5-diyne-2,7-dione typically involves the use of alkyne and ketone precursors. One common method is the oxidative coupling of 1,4-diketones with terminal alkynes under basic conditions. This reaction can be catalyzed by transition metals such as palladium or copper. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial process more sustainable.
化学反応の分析
Types of Reactions
Octa-3,5-diyne-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Octa-3,5-diyne-2,7-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of polymers and materials with unique electronic and optical properties.
作用機序
The mechanism by which octa-3,5-diyne-2,7-dione exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is due to the presence of the triple bonds and ketone groups, which can participate in various chemical transformations. The molecular targets and pathways involved can vary, but often include interactions with enzymes, nucleophiles, and electrophiles.
類似化合物との比較
Similar Compounds
Octa-3,5-diene-2,7-dione: This compound is similar in structure but contains double bonds instead of triple bonds.
Hexa-2,4-diyne-1,6-dione: Another diyne-diketone compound with a shorter carbon chain.
But-2-yne-1,4-dione: A simpler diyne-diketone with only four carbon atoms.
Uniqueness
Octa-3,5-diyne-2,7-dione is unique due to its specific combination of triple bonds and ketone groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
139565-87-0 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.134 |
IUPAC名 |
octa-3,5-diyne-2,7-dione |
InChI |
InChI=1S/C8H6O2/c1-7(9)5-3-4-6-8(2)10/h1-2H3 |
InChIキー |
GNIPZQAYKNGALN-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC#CC(=O)C |
同義語 |
3,5-Octadiyne-2,7-dione (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















